molecular formula C16H25F2N3O4 B13192723 tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate

tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate

Cat. No.: B13192723
M. Wt: 361.38 g/mol
InChI Key: JWZMZEKOFKWVOA-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl carbamate group, a difluoroethyl-substituted oxadiazole ring, and a hydroxycyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate typically involves multiple steps One common approach starts with the preparation of the oxadiazole ring, which is then functionalized with a difluoroethyl group This intermediate is subsequently reacted with a hydroxycyclohexyl derivative under specific conditions to form the desired product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Cold-chain transportation and storage are essential to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The difluoroethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include ketones, reduced oxadiazole derivatives, and substituted analogs of the original compound.

Scientific Research Applications

tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The difluoroethyl-substituted oxadiazole ring is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease pathways. The hydroxycyclohexyl moiety may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate is unique due to its combination of a difluoroethyl-substituted oxadiazole ring and a hydroxycyclohexyl moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H25F2N3O4

Molecular Weight

361.38 g/mol

IUPAC Name

tert-butyl N-[3-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C16H25F2N3O4/c1-14(2,3)24-13(22)19-10-6-5-7-16(23,8-10)9-11-20-12(21-25-11)15(4,17)18/h10,23H,5-9H2,1-4H3,(H,19,22)

InChI Key

JWZMZEKOFKWVOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)(CC2=NC(=NO2)C(C)(F)F)O

Origin of Product

United States

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